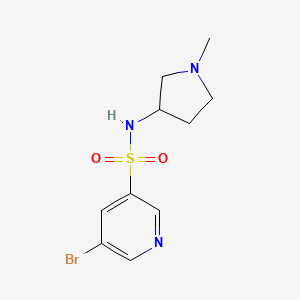
5-Bromo-n-(1-methylpyrrolidin-3-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-n-(1-methylpyrrolidin-3-yl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMS-986165 and has been the subject of extensive research in recent years.
作用机制
BMS-986165 works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting this enzyme, BMS-986165 reduces inflammation and helps to alleviate the symptoms of autoimmune diseases and other inflammatory conditions.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve symptoms in models of autoimmune disease. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the gut.
实验室实验的优点和局限性
One of the advantages of using BMS-986165 in lab experiments is that it has a high level of specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that it has a short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
未来方向
There are several future directions for research on BMS-986165. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, researchers are interested in exploring the use of BMS-986165 in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Finally, there is ongoing research into the development of new and more effective TYK2 inhibitors, which could have significant implications for the treatment of a range of inflammatory conditions.
合成方法
The synthesis of BMS-986165 involves several steps. The first step involves the preparation of 5-bromo-3-chloropyridine, which is then reacted with 1-methylpyrrolidine-3-amine to form 5-bromo-n-(1-methylpyrrolidin-3-yl)pyridine. This compound is then reacted with sulfonamide to form 5-bromo-n-(1-methylpyrrolidin-3-yl)pyridine-3-sulfonamide, which is the final product.
科学研究应用
BMS-986165 has shown potential in various scientific research applications, including the treatment of autoimmune diseases such as psoriasis and lupus. It has also shown promise in the treatment of cancer and inflammatory bowel disease. Additionally, BMS-986165 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
5-bromo-N-(1-methylpyrrolidin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c1-14-3-2-9(7-14)13-17(15,16)10-4-8(11)5-12-6-10/h4-6,9,13H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFMRDADOWUJMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-(1-methylpyrrolidin-3-yl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

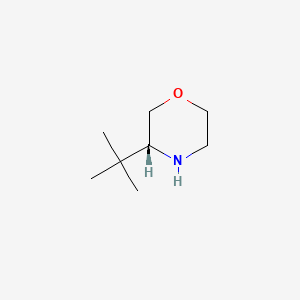
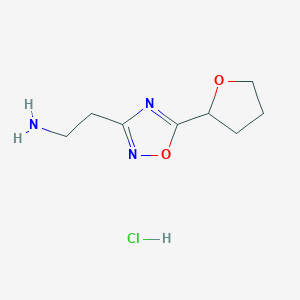

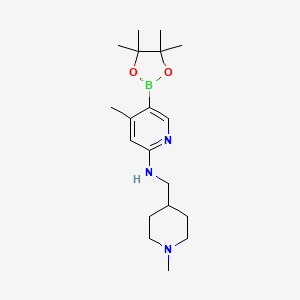

![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)
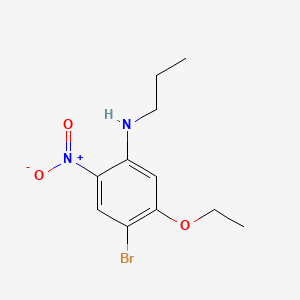


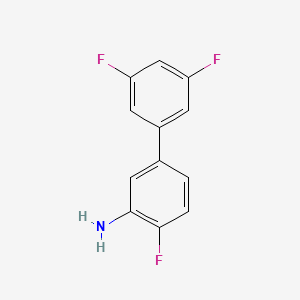

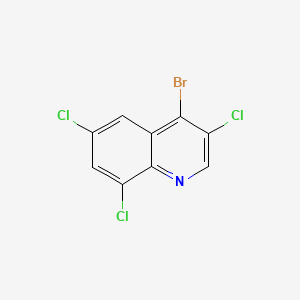
![6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B567020.png)
